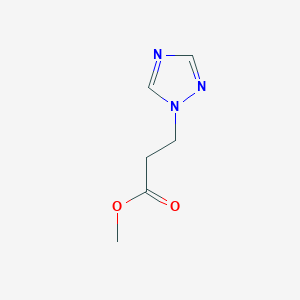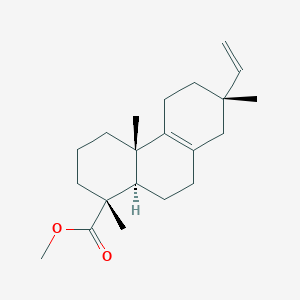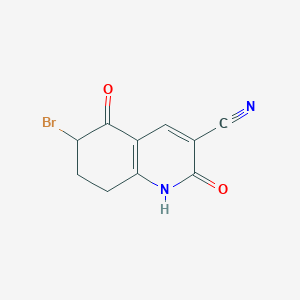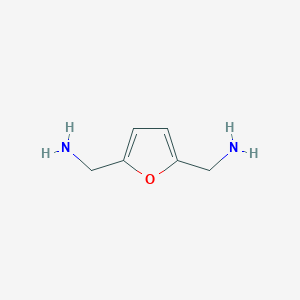
methyl 3-(1H-1,2,4-triazol-1-yl)propanoate
Übersicht
Beschreibung
“Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate” is a chemical compound with the molecular formula C6H9N3O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “methyl 3-(1H-1,2,4-triazol-1-yl)propanoate”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “methyl 3-(1H-1,2,4-triazol-1-yl)propanoate” can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds have been characterized by the presence of signals for C=O groups .
Physical And Chemical Properties Analysis
“Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate” is a polar compound due to the presence of the triazole ring . Other physical and chemical properties such as density, thermal stability, and oxygen balance can be determined using appropriate analytical techniques .
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
The 1,2,4-triazole derivatives, including methyl 3-(1H-1,2,4-triazol-1-yl)propanoate, have been studied for their potential as anticancer agents . These compounds have shown promising cytotoxic activities against various human cancer cell lines, such as MCF-7, Hela, and A549. The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making them suitable candidates for drug development in cancer therapy.
Drug Discovery
1,2,4-triazole derivatives are significant in drug discovery due to their structural similarity to essential biological building blocks like amino acids and nucleotides . Their high chemical stability and hydrogen bonding ability make them excellent candidates for creating new drugs with improved efficacy and reduced side effects.
Agrochemicals
These compounds also find applications as agrochemicals . Their stability and reactivity can be tailored to create substances that protect crops from pests and diseases, contributing to increased agricultural productivity.
Photostabilizers and Dyes
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate derivatives can act as photostabilizers and dyes . They help in protecting materials from UV radiation and can impart color to fabrics and other materials, showcasing their versatility in material science.
Antimicrobial Activities
The 1,2,4-triazole core is known for its antimicrobial activities , including antibacterial, antimalarial, and antiviral properties . This makes it a valuable component in the development of new medications to combat infectious diseases.
Supramolecular Chemistry
In supramolecular chemistry , these derivatives are used to create complex structures with specific functions . They can form the basis of molecular machines, sensors, and devices at the nanoscale, pushing the boundaries of what’s possible in nanotechnology and materials science.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate, also known as Methyl-3-(1H-1,2,4-triazole-1-yl)-propionate, is a complex compound. It’s known that triazole derivatives can actively contribute to binding to the active site of enzymes .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the enzyme’s function, affecting the biochemical pathways in which the enzyme is involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
methyl 3-(1,2,4-triazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTDBXDIDCTVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544039 | |
| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |
CAS RN |
106535-19-7 | |
| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B21110.png)








